Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H303 and H320, which indicate that it may be harmful if swallowed and causes eye irritation, respectively . The precautionary statements are P305+351+338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Preparation Methods
The synthesis of Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of benzylamine with a suitable ketone, followed by cyclization and esterification reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: This compound has a similar structure but differs in the presence of a pyrazole ring instead of a tetrahydropyridine ring.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: This compound contains an indole ring and a bromine substituent, making it structurally distinct from the tetrahydropyridine derivative.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications .
Properties
IUPAC Name |
methyl 1-benzyl-3-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-7,13,16H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDTUIMTHYQYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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